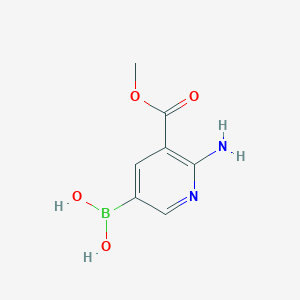
(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amino and methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water . The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from the reactions of this compound include various boronic esters, boronic anhydrides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The compound can also participate in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions .
類似化合物との比較
Similar Compounds
3-Pyridinylboronic acid: This compound lacks the amino and methoxycarbonyl groups but shares the boronic acid and pyridine core structure.
5-Methoxy-3-pyridineboronic acid pinacol ester: This compound has a similar structure but with a pinacol ester group instead of the amino and methoxycarbonyl groups.
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid: This compound is similar but lacks the amino group.
Uniqueness
The presence of both the amino and methoxycarbonyl groups in (6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid provides unique reactivity and selectivity in chemical reactions. These functional groups enhance the compound’s ability to participate in a wide range of synthetic transformations and biological interactions, making it a versatile and valuable reagent in various fields of research.
特性
分子式 |
C7H9BN2O4 |
|---|---|
分子量 |
195.97 g/mol |
IUPAC名 |
(6-amino-5-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3,(H2,9,10) |
InChIキー |
JALKUZIAQLBYCY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)N)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















